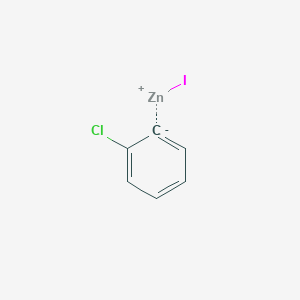

2-Chlorophenylzinc iodide

Vue d'ensemble

Description

2-Chlorophenylzinc iodide is an organozinc compound with the chemical formula ClC₆H₄ZnI. It is a colorless to pale yellow solid, soluble in non-polar solvents such as benzene and carbon disulfide . This compound is widely used in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds .

Méthodes De Préparation

2-Chlorophenylzinc iodide can be synthesized through the reaction of zinc with 2-chlorophenyl iodide in a suitable solvent . The reaction typically involves the use of tetrahydrofuran (THF) as the solvent, and the process is carried out under an inert atmosphere to prevent oxidation . The general reaction is as follows:

Zn+ClC6H4I→ClC6H4ZnI

In industrial settings, the production of this compound may involve more sophisticated equipment and techniques to ensure high purity and yield. The reaction conditions, such as temperature and reaction time, are optimized to achieve the best results.

Analyse Des Réactions Chimiques

2-Chlorophenylzinc iodide is known for its reactivity in various organic transformations. Some of the key reactions it undergoes include:

Negishi Cross-Coupling Reaction: This reaction involves the coupling of this compound with organic halides using nickel or palladium catalysts to form carbon-carbon bonds.

Rhodium-Catalyzed Cross-Coupling: It reacts with methyl halides to form arylmethanes.

Oxidative Homocoupling: In the presence of palladium catalysts and oxidants like N-chlorosuccinimide (NCS) or oxygen, it forms dichloro biphenyl.

Common reagents used in these reactions include nickel, palladium, rhodium catalysts, and various organic halides. The major products formed from these reactions are arylmethanes, (2-chlorobenzyl)trimethylsilane, and dichloro biphenyl .

Applications De Recherche Scientifique

Cross-Coupling Reactions

One of the primary applications of 2-chlorophenylzinc iodide is in cross-coupling reactions, particularly in Suzuki-Miyaura and Negishi reactions. These reactions are vital for constructing biaryl compounds and other complex structures.

- Suzuki-Miyaura Coupling : this compound can react with aryl halides to form biaryl compounds, which are essential in pharmaceuticals and materials science.

- Negishi Coupling : This compound can also couple with alkenes and alkynes, allowing for the synthesis of a variety of functionalized products.

| Reaction Type | Example Reaction | Product Type |

|---|---|---|

| Suzuki-Miyaura | This compound + Aryl Halide | Biaryl Compounds |

| Negishi | This compound + Alkene | Functionalized Alkenes |

Synthesis of Pharmaceutical Compounds

This compound has been utilized in the synthesis of several pharmaceutical agents. For instance, it plays a role in the multicomponent synthesis of ticlopidine and clopidogrel, both of which are antiplatelet medications.

- Case Study : In a study published by MDPI, 2-chlorophenylzinc bromide was employed as a nucleophile for the synthesis of the benzylamine core necessary for ticlopidine, demonstrating its utility in medicinal chemistry .

Organometallic Chemistry

The compound is significant in organometallic chemistry due to its ability to undergo transmetalation processes. This property is exploited in various synthetic pathways to generate organometallic intermediates that are crucial for further transformations.

- Transmetalation : The process involves transferring the organozinc moiety to another metal center, facilitating the formation of new carbon-carbon bonds.

Mechanistic Insights

The mechanism of reactions involving this compound typically includes:

- Formation of an organozinc species from zinc metal.

- Nucleophilic attack on electrophiles (e.g., aryl halides).

- Formation of desired products through reductive elimination or other pathways.

Comparative Analysis with Other Organometallic Reagents

To highlight the advantages of using this compound over other reagents, a comparative analysis is presented below:

| Reagent Type | Reactivity | Selectivity | Toxicity |

|---|---|---|---|

| This compound | High | Moderate | Low |

| Other Organometallic Reagents (e.g., Pd-based) | Moderate | High | Moderate to High |

Mécanisme D'action

The mechanism of action of 2-Chlorophenylzinc iodide primarily involves its role as a nucleophile in cross-coupling reactions. The zinc atom in the compound coordinates with the organic halide, facilitating the transfer of the phenyl group to the halide, thus forming a new carbon-carbon bond. The molecular targets and pathways involved are mainly the organic halides and the catalytic sites of the metal catalysts used in the reactions .

Comparaison Avec Des Composés Similaires

2-Chlorophenylzinc iodide can be compared with other organozinc compounds such as:

- Phenylzinc iodide

- 2,5-Dichlorophenylzinc iodide

- 4-Chlorophenylzinc iodide

- 2-Fluorophenylzinc iodide

These compounds share similar reactivity patterns in cross-coupling reactions but differ in their substituents on the phenyl ring, which can influence their reactivity and the types of products formed . The uniqueness of this compound lies in its specific reactivity due to the presence of the chlorine atom, which can affect the electronic properties of the compound and its behavior in reactions .

Activité Biologique

2-Chlorophenylzinc iodide (C6H4ClZnI) is an organozinc compound that has garnered attention for its potential biological applications and reactivity in organic synthesis. This article explores its biological activity, including its roles in medicinal chemistry, potential therapeutic applications, and catalytic properties.

This compound is characterized by its organometallic structure, where zinc is coordinated to a chlorophenyl group and iodide. This compound can act as a nucleophile in various chemical reactions, particularly in the synthesis of complex organic molecules.

Synthesis and Reactivity

The synthesis of this compound typically involves the reaction of 2-chlorophenylmagnesium bromide with zinc iodide. This organozinc reagent has been utilized in several multicomponent reactions, showcasing its versatility as a nucleophile in organic synthesis.

Table 1: Comparison of Organozinc Compounds

| Compound | Nucleophilicity | Applications |

|---|---|---|

| This compound | High | Synthesis of pharmaceuticals |

| 2-Chlorophenylzinc bromide | Moderate | Organic transformations |

| Phenylzinc iodide | High | Cross-coupling reactions |

Antiviral Properties

Recent studies have highlighted the potential antiviral properties of zinc compounds, including zinc iodide. The combination of zinc iodide with dimethyl sulfoxide (DMSO) has shown promise as a therapeutic agent against viral infections, including SARS-CoV-2. The proposed mechanism involves the virucidal effects on both DNA and RNA viruses, suggesting that similar organozinc compounds could exhibit comparable biological activities due to the presence of zinc .

Anticancer Activity

Research indicates that organozinc compounds may possess anticancer properties. For instance, studies on similar organozinc derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific protein targets within cancer cells, leading to apoptosis .

Catalytic Activity

The catalytic properties of this compound have also been explored. It has been shown to facilitate reactions under mild conditions, enhancing the efficiency of organic transformations. For example, when combined with metal chlorides and organic bases, it acts as a catalyst for cycloaddition reactions, demonstrating significant improvements in conversion rates compared to other catalysts .

Case Studies

- Antiviral Research : A study investigated the efficacy of zinc iodide-DMSO combinations against viral infections. Results indicated significant antiviral activity, suggesting that similar organozinc compounds could be further explored for therapeutic applications against viruses .

- Cancer Cell Inhibition : Another study focused on the cytotoxic effects of organozinc compounds on cancer cell lines. It was found that these compounds could inhibit cell proliferation effectively, providing a basis for developing new anticancer agents .

Propriétés

IUPAC Name |

chlorobenzene;iodozinc(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl.HI.Zn/c7-6-4-2-1-3-5-6;;/h1-4H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNTCIUUTIPRDJR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C([C-]=C1)Cl.[Zn+]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClIZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.